molecular formula C7H8N2 B374722 Benzamidine CAS No. 618-39-3

Benzamidine

Cat. No.: B374722
CAS No.: 618-39-3
M. Wt: 120.15 g/mol
InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzamidine primarily targets several enzymes, including Trypsin-1 , Trypsin-2 , Trypsin-3 , and Kallikrein-1 . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. This compound’s interaction with these targets forms the basis of its therapeutic effects.

Mode of Action

This compound acts as a reversible competitive inhibitor of its target enzymes . This means it competes with the natural substrates of these enzymes for binding sites, thereby reducing the enzymes’ activity. When this compound binds to these enzymes, it prevents them from catalyzing their usual reactions, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of trypsin and kallikrein enzymes by this compound affects several biochemical pathways. For instance, the inhibition of trypsin enzymes can impact protein digestion and absorption. Additionally, the binding pathways that this compound follows to target the S1 binding site are critically dependent on the protonation state of certain residues .

Result of Action

The primary result of this compound’s action is the reduction of activity of its target enzymes. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) and a potential alteration in blood clotting processes (in the case of kallikrein inhibition) . Additionally, this compound is used to prevent proteases from degrading proteins of interest in protein crystallography .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in pH can affect the protonation states of residues in the enzyme binding pathway, which can alter the binding of this compound to its target enzymes . Furthermore, the presence of other molecules can impact the competitive inhibition mechanism of this compound, as these molecules may also compete for the same binding sites .

Biochemical Analysis

Biochemical Properties

Benzamidine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . For instance, it has been used as a basis for the synthesis of thrombin inhibitors , demonstrating its potential in influencing enzyme activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is complex and depends on the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for its role in biochemical reactions and cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are areas of active investigation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. These interactions can influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors, including potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidine can be synthesized through the reaction of benzonitrile with ammonia in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C₆H₅CN} + \text{NH₃} \rightarrow \text{C₆H₅C(NH₂)NH} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of benzonitrile in the presence of ammonia. This method is efficient and yields high purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form benzamidoxime.

    Reduction: It can be reduced to form benzylamine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Various nucleophiles such as halides or amines.

Major Products:

    Oxidation: Benzamidoxime.

    Reduction: Benzylamine.

    Substitution: Depending on the nucleophile, various substituted benzamidines can be formed.

Scientific Research Applications

Benzamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzamide: Similar in structure but lacks the amidine group.

    Phenylguanidine: Contains a guanidine group instead of an amidine group.

    Benzylamine: Similar structure but with an amine group instead of an amidine group.

Uniqueness: Benzamidine is unique due to its specific inhibitory action on trypsin and related enzymes. This property is not shared by benzamide, phenylguanidine, or benzylamine, making this compound particularly valuable in biochemical research and pharmaceutical applications .

Properties

IUPAC Name

benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1670-14-0 (hydrochloride)
Record name Benzamidine
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DSSTOX Substance ID

DTXSID8045012
Record name Benzenecarboximidamide
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618-39-3, 1670-14-0
Record name Benzamidine
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Record name Benzamidine
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Record name Benzenecarboximidamide
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Record name Benzenecarboximidamide
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Record name Benzamidinium chloride
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Record name Phenylamidine
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Record name BENZAMIDINE
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Synthesis routes and methods I

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
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Synthesis routes and methods II

Procedure details

A 92.3 g portion of 3-methylbenzamidine, hydrochloride [J. B. Ekeley, et al., J. Am. Chem. Soc., 57, 381 (1935)] was stirred with 200 ml of 5N sodium hydroxide and 400 ml of chloroform for 1/2 hour. When solution was complete the chloroform layer was separated and the aqueous layer extracted twice with 50 ml portions of chloroform. The chloroform solutions were combined, dried over sodium sulfate and evaporated, giving 69.3 g of free benzamidine. This benzamidine was taken up in one liter of absolute ethanol, 71.6 g of ethyl formylacetate sodium salt was added and the mixture was refluxed for 3 days. After cooling, the ethanol was evaporated and the residue dissolved in one liter of water and filtered. The pH of the filtrate was adjusted to 6 with 1N hydrochloric acid and the solid was collected and dried, giving 59.1 g of the desired intermediate as a white solid, mp 148°-149.5° C.
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Synthesis routes and methods III

Procedure details

The key intermediate for pyrrolo[2,3-d]pyrimidines with phenoxymethylene, alkoxymethylene or oxime ether moieties at C-6 is the bromide 7, which is prepared in 6 steps from methyl cyanoacetate and chloroacetone (scheme 4). The monoalkylation product 2 is protected as 1,3-dioxolane, then the pyrimidine ring is formed by reaction with a benzamidine. Cyclization of the pyrrole ring occurs on reaction with aqueous HCl, and refluxing with POCl3 yields the chloride 5. Boc-protection of the pyrrole followed by radical bromination with NBS gives the bromide 7.
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pyrrolo[2,3-d]pyrimidines
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Synthesis routes and methods IV

Procedure details

To 2.14 g (0.02 mol) of N-methylaniline in 20 ml of anhydrous tetrahydrofuran at 0° C. under a nitrogen atmosphere was added 8 ml of 2.5 M n-butyl lithium in hexane. The solution was stirred for one hour at 0° C. To the lithium N-methylanilide solution at -23° C. was added 3.48 g (0.02 mol) of phenyl isocyanide dichloride in 5 ml of tetrahydrofuran dropwise. The mixture was stirred for 15 minutes at -23° C. and one hour at 0° C. to afford a clear yellow solution to which 4.8 g (0.04 mol) of benzamidine in 15 ml of tetrahydrofuran was added dropwise. The mixture was stirred for 21 hours at ambient temperature, concentrated and chromatographed on 150 g of silica gel using 1:6 methanol-dichloromethane. The chromatographed product was precipitated by adding a methanolic solution of the product to a large volume of ether and finally recrystallized twice from methanol-ether to afford 1.72 g (24%) of (N-methyl-N,N'-diphenylguanyl)benzimidamide hydrochloride, mp 243°-244° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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